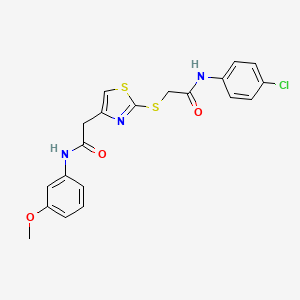

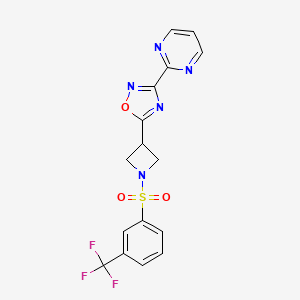

![molecular formula C17H16ClF3N4 B2961380 3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933251-16-2](/img/structure/B2961380.png)

3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolo[1,5-a]pyrimidine core, which is a common structure in many bioactive compounds .Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized various derivatives of pyrazolo[1,5-a]pyrimidine, demonstrating their methods for achieving different substituted molecules. For example, the synthesis and characterization of three new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives have been reported, where the reaction involved condensation and cyclization processes, leading to compounds with significant yields and characterized by IR and 1HNMR techniques (Xu Li-feng, 2011). Another study focused on a one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines using ultrasound irradiation in aqueous media, highlighting an efficient method for preparing these compounds (S. Kaping, P. Helissey, J. N. Vishwakarma, 2020).

Antimicrobial and Anticancer Activity

A series of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, showcasing the therapeutic potential of these derivatives (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016). Another study synthesized a compound with marked inhibition against lung adenocarcinoma and gastric cancer cell lines, indicating promising anticancer activities (Jin Liu Jin Liu, Juan Zhao Juan Zhao, Jiu fu Lu Jiu fu Lu, 2020).

Structural and Biological Insights

Research into pyrazolo[1,5-a]pyrimidine derivatives has also extended to understanding their structural characteristics and exploring their biological activity. For example, a study involving the crystallographic analysis of substituted pyrazolo[1,5-a]pyrimidine derivatives ascertained the regioselectivity of the reaction and confirmed the chemical structures of the newly synthesized compounds (S. Kaping, P. Helissey, J. N. Vishwakarma, 2020). Furthermore, synthesis and structural analysis of pyrazole derivatives have provided insights into their potential as antitumor, antifungal, and antibacterial agents, with detailed characterizations supporting their pharmacophore sites (A. Titi, M. Messali, Bakhet A Alqurashy, et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially causing a halt in the G0-G1 stage .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By halting the cell cycle, the compound can prevent cells from dividing and proliferating. This can have significant downstream effects, particularly in the context of cancer, where uncontrolled cell division is a key characteristic of the disease .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation due to the interruption of the cell cycle . This can lead to apoptosis, or programmed cell death, within certain cell types . The compound has shown significant cytotoxic activities against certain cell lines .

Orientations Futures

The compound and its derivatives could be further explored for their potential in medical applications, given their selective antagonism of the estrogen receptor β (ERβ) . Additionally, the Suzuki–Miyaura cross-coupling reaction used in its synthesis could be optimized for the production of other bioactive compounds .

Analyse Biochimique

Biochemical Properties

The compound 3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with various enzymes and proteins. It has been found to inhibit CDK2, a cyclin-dependent kinase, which is an appealing target for cancer treatment . The compound exerts its effects by bonding with the active site of CDK2 through essential hydrogen bonding .

Cellular Effects

The compound has shown significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits CDK2, leading to alterations in cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of the compound change over time in laboratory settings. It has been found to have long-term effects on cellular function, including alterations in cell cycle progression and induction of apoptosis .

Metabolic Pathways

The compound is involved in various metabolic pathways, primarily through its interaction with CDK2

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4/c1-3-8-22-13-9-10(2)23-16-14(11-6-4-5-7-12(11)18)15(17(19,20)21)24-25(13)16/h4-7,9,22H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVYXXJWPALCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

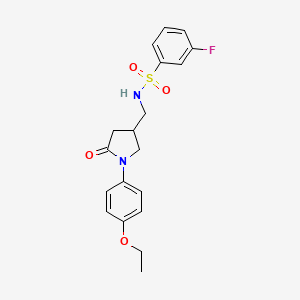

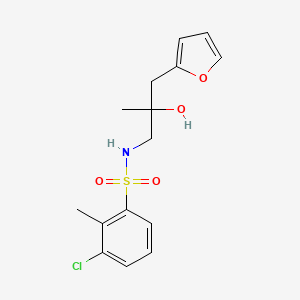

![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)

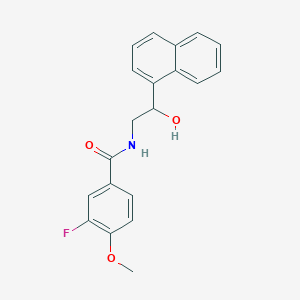

![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)

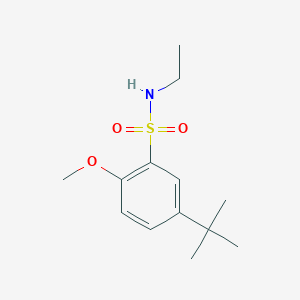

![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)

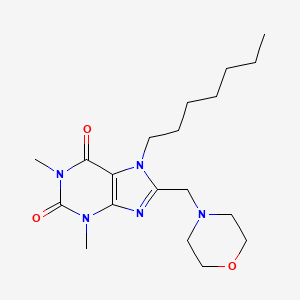

![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

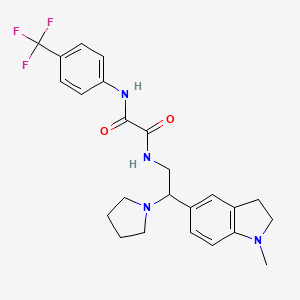

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)